molecular formula C14H13N3O4S B2670290 N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide CAS No. 896346-03-5

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide

Cat. No.: B2670290
CAS No.: 896346-03-5
M. Wt: 319.34
InChI Key: HUBSEOGKWFBORA-UHFFFAOYSA-N
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Description

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The dioxin ring can be introduced via a Diels-Alder reaction, followed by reduction. The final step involves the coupling of the oxadiazole-dioxin intermediate with a benzamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The dioxin ring can be reduced to a dihydrodioxin.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrodioxin derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dioxin ring may contribute to the compound’s ability to intercalate with DNA, affecting gene expression. The benzamide moiety can interact with proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
  • N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Uniqueness

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical transformations that are not possible with other substituents. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C14_{14}H13_{13}N3_3O4_4S, and it has a molecular weight of 305.34 g/mol. The presence of the methylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability.

PropertyValue
Molecular FormulaC14_{14}H13_{13}N3_3O4_4S
Molecular Weight305.34 g/mol
CAS Number4186977
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may act through several mechanisms:

  • Antimicrobial Activity : It could inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells or inhibit their proliferation by targeting specific signaling pathways related to cell growth and survival.
  • Enzyme Inhibition : The presence of the oxadiazole and dioxin moieties allows the compound to interact with enzymes involved in various biochemical processes.

Biological Activity Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

In vitro studies have shown that derivatives of oxadiazole compounds can exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). For example:

  • Compounds showed growth inhibition percentages ranging from 7% to 46% at varying concentrations (10 µM to 100 µM) against these cell lines .

Antimicrobial Activity

Studies indicate that similar compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • The compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 and HeLa cells. The most active compound showed an IC50 value significantly lower than that of cisplatin, indicating superior efficacy in inhibiting cell viability .
  • Antimicrobial Efficacy : Another study assessed the antibacterial activity of oxadiazole derivatives against resistant strains of bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-22-10-4-2-3-9(7-10)12(18)15-14-17-16-13(21-14)11-8-19-5-6-20-11/h2-4,7-8H,5-6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBSEOGKWFBORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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